10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a 6-chlorohexyl side chain and a carbaldehyde functional group at the 3-position. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 10-(6-chlorohexyl)-10H-phenothiazine, which is then subjected to formylation to introduce the carbaldehyde group at the 3-position. The reaction conditions often involve the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorohexyl side chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 10-(6-Chlorohexyl)-10H-phenothiazine-3-carboxylic acid.
Reduction: 10-(6-Chlorohexyl)-10H-phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The chlorohexyl side chain may enhance membrane permeability, facilitating the compound’s entry into cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(6-Chlorohexyl)-10H-phenothiazine: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
10-(6-Bromohexyl)-10H-phenothiazine-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
10-(6-Chlorohexyl)-10H-phenothiazine-3-methanol: The aldehyde group is reduced to an alcohol, altering its chemical properties.
Uniqueness
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde is unique due to the presence of both the chlorohexyl side chain and the carbaldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918942-95-7 |
---|---|
Molekularformel |
C19H20ClNOS |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
10-(6-chlorohexyl)phenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C19H20ClNOS/c20-11-5-1-2-6-12-21-16-7-3-4-8-18(16)23-19-13-15(14-22)9-10-17(19)21/h3-4,7-10,13-14H,1-2,5-6,11-12H2 |
InChI-Schlüssel |
AGEQCJUBGDSNCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.